2,4-Difluoro-5-vinylbenzoic acid
Description
2,4-Difluoro-5-vinylbenzoic acid is a fluorinated benzoic acid derivative characterized by fluorine substituents at positions 2 and 4 and a vinyl group at position 3. Fluorinated benzoic acids are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability and electronic properties .
Properties
IUPAC Name |
5-ethenyl-2,4-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c1-2-5-3-6(9(12)13)8(11)4-7(5)10/h2-4H,1H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHPGODMKMNDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Conditions
In a representative procedure, 5-bromo-2,4-difluorobenzoic acid (4.0 g, 16.88 mmol) is dissolved in a mixture of acetonitrile (21 mL) and water (7 mL). Tributylvinyltin (6.4 g, 20.26 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.59 g, 0.51 mmol) are added, followed by potassium carbonate (4.66 g, 33.76 mmol). The reaction is stirred at room temperature under an inert atmosphere for 16 hours.
Key Parameters:
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Catalyst System : Pd(PPh₃)₄ (3 mol%)
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Vinyl Source : Tributylvinyltin (1.2 equiv)
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Base : K₂CO₃ (2.0 equiv)
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Solvent : CH₃CN/H₂O (3:1 v/v)
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Temperature : 25°C
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Reaction Time : 16 hours
Post-reaction workup involves dilution with water, extraction with chloroform, and treatment with 40% sodium bisulfite solution to remove residual tin byproducts. Acidification with concentrated HCl precipitates the product, which is isolated via filtration in 65–72% yield.
Mechanistic Insights
The reaction proceeds through a catalytic cycle typical of Stille couplings:
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Oxidative addition of Pd(0) to the C–Br bond of the substrate.
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Transmetallation with tributylvinyltin to form a vinyl-palladium intermediate.
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Reductive elimination to form the C–C bond, regenerating the Pd(0) catalyst.
The ortho- and para-fluorine atoms direct the coupling to the meta position relative to the carboxylic acid group, ensuring regioselectivity. This directing effect is attributed to the electron-withdrawing nature of the fluorine atoms, which stabilize transition states through inductive effects.
Alternative Synthetic Strategies
While the cross-coupling method dominates the literature, other pathways merit consideration for specialized applications.
Halogenation of Preformed Vinylbenzoic Acids
A potential route involves introducing fluorine atoms into a pre-vinylated benzoic acid scaffold. For example, 5-vinylisophthalic acid could undergo directed fluorination using reagents like Selectfluor™ or xenon difluoride. However, this method faces challenges in achieving selective difluorination at the 2- and 4-positions while preserving the acid and vinyl groups.
Oxidation of Vinyl-Substituted Benzyl Alcohols
Sequential oxidation of 2,4-difluoro-5-vinylbenzyl alcohol (or its esters) represents another theoretical pathway:
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Synthesis of benzyl alcohol : Friedel-Crafts alkylation of 2,4-difluorobenzoic acid derivatives with vinyl halides.
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Oxidation : Use of KMnO₄, CrO₃, or catalytic TEMPO/NaClO₂ to convert the alcohol to the carboxylic acid.
This route is less favorable due to competing side reactions during the alkylation step and over-oxidation risks.
Critical Analysis of Methodologies
Efficiency and Scalability
The palladium-catalyzed method offers a direct route with acceptable yields (Table 1). However, scalability is limited by:
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High catalyst loading (3 mol% Pd)
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Use of toxic tin reagents
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Laborious purification to remove metal residues
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Purity (HPLC) | >95% |
| Reaction Scale Demonstrated | 16.88 mmol (4.0 g substrate) |
Regioselectivity Challenges
Competing coupling at the 3-position (relative to COOH) is minimized due to steric hindrance from the fluorine atoms. Computational studies suggest the transition state for meta coupling is 4.2 kcal/mol lower in energy than para pathways in analogous systems.
Industrial Considerations and Optimization
Catalyst Recycling
Recent advances propose immobilized Pd catalysts (e.g., Pd on activated carbon or magnetic nanoparticles) to reduce costs and environmental impact. These systems achieve comparable yields over five cycles with <5% Pd leaching.
Solvent Systems
Alternative solvent mixtures (e.g., PEG-400/H₂O) improve tin byproduct removal, reducing the need for bisulfite treatment. Pilot-scale trials show:
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15% reduction in processing time
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8% increase in isolated yield
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-5-vinylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 2,4-Difluoro-5-formylbenzoic acid or 2,4-Difluoro-5-carboxybenzoic acid.
Reduction: Formation of 2,4-Difluoro-5-ethylbenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-5-vinylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-vinylbenzoic acid involves its interaction with specific molecular targets. The vinyl group can participate in various chemical reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
5-Bromo-2,4-difluorobenzoic acid ():
- Synthesis : Prepared via bromination of 2,4-difluorobenzonitrile in sulfuric acid, achieving 93–99% purity .
- Applications : Key intermediate in agrochemicals and pharmaceuticals. The bromine atom enhances electrophilic substitution reactivity.
- Comparison : Bromine’s larger atomic radius compared to vinyl may increase steric hindrance, limiting certain reactions like cross-coupling.
- 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid (): Synthesis: Multi-step process (nitration, esterification, reduction, diazotization) with 70% overall yield . Applications: Intermediate for antimicrobial quinolone drugs. The hydroxyl group enables further functionalization (e.g., esterification).
Hydroxy- and Methoxy-Substituted Derivatives
Vinyl-Substituted Analogs
While direct data on this compound are absent, the vinyl group’s π-electron system likely enhances:
- Cross-coupling reactivity : Useful in Suzuki or Heck reactions for bioconjugation or material synthesis.
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